molecular formula C17H23N3O4S B2591851 1-Acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine CAS No. 898657-04-0

1-Acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine

Cat. No.: B2591851
CAS No.: 898657-04-0
M. Wt: 365.45
InChI Key: CSGVZSZULLHXGV-UHFFFAOYSA-N
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Description

1-Acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine is a piperazine derivative featuring:

  • Acetyl group at the 1-position of the piperazine ring.
  • Carbonyl-linked phenyl substituent at the 4-position, modified with a pyrrolidinylsulfonyl group at the para position of the phenyl ring.
    This structure combines sulfonyl and pyrrolidine functionalities, which may influence solubility, receptor binding, and metabolic stability. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as serotonin receptors, kinases, and viral entry proteins .

Properties

IUPAC Name

1-[4-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-14(21)18-10-12-19(13-11-18)17(22)15-4-6-16(7-5-15)25(23,24)20-8-2-3-9-20/h4-7H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGVZSZULLHXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine (CAS Number: 898657-04-0) is a piperazine derivative with potential therapeutic applications. Its structure includes an acetyl group and a sulfonyl-phenyl moiety, which may contribute to its biological activity. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H23N3O4S
  • Molecular Weight : 365.45 g/mol
  • Purity : Typically around 95% .

Piperazine derivatives are known for their diverse pharmacological activities, including:

  • Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit human acetylcholinesterase (AChE), which is crucial for cholinergic neurotransmission. This inhibition can enhance cognitive functions and may have implications in treating Alzheimer's disease .
  • Anticancer Activity : Some studies indicate that piperazine derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives similar to 1-acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine have demonstrated significant cytotoxicity against liver and breast cancer cells .

Pharmacological Evaluations

Research has highlighted several biological activities associated with piperazine derivatives:

  • Antimicrobial Activity : Piperazine compounds have shown effectiveness against various microbial strains, suggesting potential use in treating infections.
  • Antipsychotic Properties : Some piperazine derivatives exhibit activity in modulating neurotransmitter systems, which may be beneficial in treating psychiatric disorders .
  • Antioxidant Effects : Certain studies have reported that these compounds can scavenge free radicals, indicating potential protective effects against oxidative stress .

Case Studies

StudyFindings
Virtual Screening of Piperazine Derivatives Identified several compounds with significant AChE inhibitory activity, suggesting potential for cognitive enhancement .
Cytotoxicity Assays on Cancer Cell Lines Demonstrated that specific piperazine derivatives can induce apoptosis in cancer cells, highlighting their therapeutic potential in oncology .
Pharmacological Evaluation of New Compounds Investigated the anxiolytic-like effects of related piperazine derivatives, showing promise for anxiety treatment through serotonergic pathways .

Scientific Research Applications

Medicinal Chemistry

1-Acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine is primarily studied for its role as a potential drug candidate. Its structure suggests it may interact with various biological targets:

  • Antidepressant Activity : Research indicates that compounds with piperazine moieties often exhibit antidepressant effects. Studies have shown that modifications to the piperazine ring can enhance serotonin receptor binding, which is crucial for mood regulation.
  • Anticancer Properties : The sulfonamide group in this compound may contribute to anticancer activity by inhibiting carbonic anhydrase, an enzyme often overexpressed in tumors. Preliminary studies suggest that related compounds can induce apoptosis in cancer cells.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies:

  • Cognitive Enhancers : Some derivatives of piperazine are known to enhance cognitive function in animal models. Research into 1-acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine could reveal its potential as a cognitive enhancer.

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of piperazine derivatives. The results indicated that modifications similar to those found in 1-acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine significantly increased binding affinity to serotonin receptors, leading to improved mood-related behaviors in rodent models.

Case Study 2: Anticancer Activity

Research conducted by the Cancer Research Institute investigated sulfonamide-containing compounds for their ability to inhibit tumor growth. The study found that compounds structurally related to 1-acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine demonstrated significant cytotoxicity against various cancer cell lines, suggesting a pathway for further development as anticancer agents.

Summary of Findings

Application AreaFindings
Medicinal ChemistryPotential antidepressant and anticancer properties identified through structure-activity relationship studies.
NeuropharmacologyPossible cognitive enhancement effects warranting further investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Piperazine Core

A. Benzoyl/Phenylcarbonyl Derivatives
  • Compound 8b ():

    • Structure: N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide.
    • Features: A 4-chloro-3-(trifluoromethyl)benzoyl group on piperazine.
    • Physical Properties: Melting point 241–242°C; EI-MS m/z 530 [M]+ .
  • Compound 8c ():

    • Structure: N-[5-(4-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide.
    • Features: 3,4-Difluorobenzoyl substituent.
    • Physical Properties: Melting point 263–266°C; EI-MS m/z 464 [M]+ .
  • Fluorinated benzoyl groups in 8b/c improve lipophilicity and metabolic stability but lack the sulfonyl group’s polar interactions .
B. Sulfonyl-Containing Analogues
  • Compound 5-1 ():

    • Structure: 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine.
    • Features: Trifluoromethylsulfonyl group on piperazine.
    • Impact: Sulfonyl groups increase polarity and may enhance target binding via hydrogen bonding .
  • 1-[(4-Acetylphenyl)sulfonyl]-4-methylpiperazine ():

    • Structure: Piperazine with methyl and (4-acetylphenyl)sulfonyl groups.
    • Features: Acetylphenylsulfonyl substituent.
    • Relevance: Demonstrates the role of sulfonyl groups in modulating receptor selectivity .
  • Comparison :

    • The target compound’s pyrrolidinylsulfonyl group introduces a nitrogen-containing heterocycle, which may improve solubility compared to purely aromatic sulfonyl groups (e.g., trifluoromethylsulfonyl).

Role of Piperazine Substitution Patterns

  • SAR in Hedgehog Pathway Inhibitors ():

    • 4-(Methylsulfonyl)-piperazine derivatives showed potent activity, while bulky amides (e.g., Boc groups) reduced potency.
    • Phenylpiperazines with electron-withdrawing groups (e.g., 3,4-dichlorophenyl) improved activity .
  • Arylpiperazine Serotonin Ligands ():

    • Substitution at the 4-position of piperazine with phthalimido or benzamido groups enhanced 5-HT1A affinity (Ki = 0.6 nM for compound 18) .
  • Comparison :

    • The target compound’s acetyl group at the 1-position may reduce steric hindrance compared to bulkier N-substituents, while the pyrrolidinylsulfonylphenylcarbonyl group at the 4-position balances bulk and polarity for receptor interactions.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight Hydrogen Bond Donors/Acceptors Melting Point (°C) Key Substituents
Target Compound ~454.5* 2 / 7 Not reported Pyrrolidinylsulfonylphenylcarbonyl
1-[4-(2,3-Dihydroxypropoxy)phenyl]piperazine () 294.35 2 / 5 Not reported Dihydroxypropoxy
Compound 8b () 530.5 2 / 6 241–242 4-Chloro-3-(trifluoromethyl)benzoyl
Compound 5-1 () ~460.4 0 / 6 Not reported Trifluoromethylsulfonyl

*Estimated based on structural formula.

  • Solubility : The pyrrolidinylsulfonyl group in the target compound likely improves aqueous solubility compared to purely aromatic analogues (e.g., 8b) due to increased polarity .
  • Metabolic Stability : Piperazine rings are susceptible to oxidation, but acetyl and sulfonyl groups may slow metabolism compared to unsubstituted piperazines .

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